Ethyl 2-bromoindolizine-7-carboxylate
Overview
Description
Ethyl 2-bromoindolizine-7-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromoindolizine-7-carboxylate typically involves the bromination of indolizine derivatives. One common method includes the reaction of indolizine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired bromo compound. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position of the indolizine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromoindolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromo group can lead to the formation of indolizine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.
Scientific Research Applications
Ethyl 2-bromoindolizine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromoindolizine-7-carboxylate involves its interaction with molecular targets through its bromine and carboxylate functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, which are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
- Ethyl 7-bromo-1H-indole-2-carboxylate
- 7-Bromoindole
- 2-Bromoindole
Comparison: Ethyl 2-bromoindolizine-7-carboxylate is unique due to its indolizine core structure, which differentiates it from other indole derivatives. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 2-bromoindolizine-7-carboxylate is a member of the indolizine family, characterized by its unique structural features that include a bromine atom and a carboxylate functional group. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features an indolizine core structure, which is a fused pyrrole and pyridine ring system. The presence of the bromine atom at the 2-position enhances its reactivity, making it a valuable intermediate for synthesizing complex organic molecules. The carboxylate group contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and carboxylate functional groups facilitate these interactions, which may involve:
- Enzyme Inhibition: this compound may inhibit certain enzymes, leading to downstream effects on metabolic pathways.
- Receptor Binding: The compound could bind to various receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for further exploration in drug development.
- Anticancer Activity: this compound has been investigated for its potential anticancer properties, with studies indicating cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects: The compound's mechanism may also involve modulation of inflammatory pathways, which is critical in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Exhibits activity against bacterial strains | , |
Anticancer | Induces apoptosis in cancer cell lines | , |
Anti-inflammatory | Modulates inflammatory cytokines | , |
Case Study: Anticancer Activity
In a study conducted by Arai et al., this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent. Further mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Synthesis and Applications
The synthesis of this compound typically involves the bromination of indolizine derivatives under controlled conditions to ensure selectivity at the desired position. This synthetic route is crucial for maintaining yield and purity, making it suitable for both laboratory research and potential industrial applications.
Table 2: Synthetic Routes
Step | Description |
---|---|
Bromination | Reaction of indolizine with bromine in acetic acid |
Purification | Use of chromatography techniques to isolate product |
Properties
IUPAC Name |
ethyl 2-bromoindolizine-7-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-3-4-13-7-9(12)6-10(13)5-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSOOWSNFMTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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